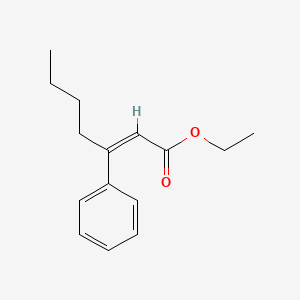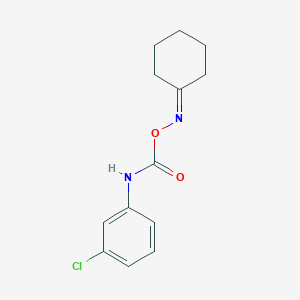
3-Phenylallyl N-(2-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylallyl N-(2-chlorophenyl)carbamate is an organic compound with the molecular formula C16H14ClNO2. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylallyl N-(2-chlorophenyl)carbamate typically involves the reaction of 3-phenylallyl alcohol with 2-chlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired carbamate ester .
Industrial Production Methods
Industrial production methods for carbamate esters like this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenylallyl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Phenylallyl N-(2-chlorophenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenylallyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Phenylallyl N-phenylcarbamate: Similar in structure but lacks the chlorine atom.
3-Phenylallyl N-(4-bromophenyl)carbamate: Contains a bromine atom instead of chlorine.
2-Chloroethyl N-phenylcarbamate: Has a different alkyl group attached to the nitrogen.
Uniqueness
3-Phenylallyl N-(2-chlorophenyl)carbamate is unique due to the presence of both the phenylallyl and 2-chlorophenyl groups. This combination imparts specific chemical and biological properties that are distinct from other carbamate esters .
Properties
Molecular Formula |
C16H14ClNO2 |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H14ClNO2/c17-14-10-4-5-11-15(14)18-16(19)20-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,18,19)/b9-6+ |
InChI Key |
KXAVOCQKQLQHKX-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


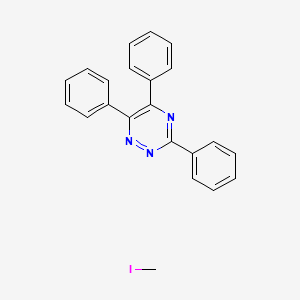


![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
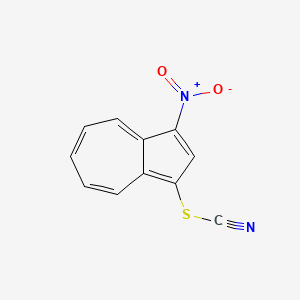
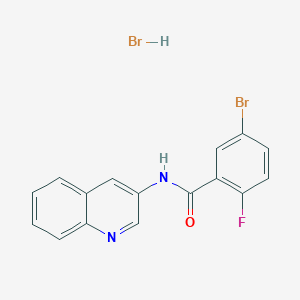
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)
